molecular formula C20H22O3 B14262878 6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane CAS No. 151433-36-2

6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane

Cat. No.: B14262878
CAS No.: 151433-36-2
M. Wt: 310.4 g/mol
InChI Key: AZHMGEQKNAEVLS-UHFFFAOYSA-N
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Description

6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane is a synthetic organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of methoxyphenyl groups and the oxabicycloheptane core contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available 4-methoxybenzaldehyde and cyclopentadiene.

    Diels-Alder Reaction: The first step involves a Diels-Alder reaction between 4-methoxybenzaldehyde and cyclopentadiene to form a bicyclic intermediate.

    Epoxidation: The intermediate undergoes epoxidation using a peracid, such as m-chloroperbenzoic acid, to introduce the oxirane ring.

    Methoxylation: Finally, the compound is methoxylated using methanol and a suitable catalyst to yield the desired product.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur at the methoxyphenyl groups using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced bicyclic compounds.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Used in the development of novel polymers and materials with unique mechanical and thermal properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane involves its interaction with molecular targets through its bicyclic structure and methoxyphenyl groups. These interactions can modulate biological pathways, making it a candidate for drug development. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,7-Bis(4-hydroxyphenyl)-3-oxabicyclo[3.2.0]heptane: Similar structure but with hydroxy groups instead of methoxy groups.

    6,7-Bis(4-methylphenyl)-3-oxabicyclo[3.2.0]heptane: Similar structure but with methyl groups instead of methoxy groups.

Uniqueness

6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. The oxabicycloheptane core also contributes to its distinct chemical behavior compared to other bicyclic compounds.

Properties

CAS No.

151433-36-2

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

6,7-bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane

InChI

InChI=1S/C20H22O3/c1-21-15-7-3-13(4-8-15)19-17-11-23-12-18(17)20(19)14-5-9-16(22-2)10-6-14/h3-10,17-20H,11-12H2,1-2H3

InChI Key

AZHMGEQKNAEVLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3COCC3C2C4=CC=C(C=C4)OC

Origin of Product

United States

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